3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
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Overview
Description
trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is a derivative of cyclobutanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutanecarboxylic Acid Derivative Formation: The starting material, cyclobutanecarboxylic acid, is first converted into a suitable derivative, such as an ester or an amide.
Aminomethylation: The derivative is then subjected to aminomethylation, where an aminomethyl group is introduced. This step often involves the use of formaldehyde and a primary amine.
Boc Protection: The aminomethyl group is protected using tert-butoxycarbonyl chloride (boc chloride) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.
Industrial Production Methods: Industrial production of trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boc-protected amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Protecting Group: The boc group serves as a protecting group for amines, allowing for selective reactions at other functional groups.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Peptide Synthesis: Employed in the synthesis of peptides and peptidomimetics, where the boc group protects the amino group during chain elongation.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Catalysis: Serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boc group provides steric protection, allowing for selective interactions with the target molecule. The cyclobutane ring imparts rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
trans-3-(aminomethyl)cyclobutanecarboxylic acid: Lacks the boc protecting group, making it more reactive but less selective in certain reactions.
cis-3-(boc-aminomethyl)cyclobutanecarboxylic acid: The cis isomer has different spatial arrangement, affecting its reactivity and interactions.
trans-3-(boc-aminomethyl)cyclopentanecarboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, altering its steric and electronic properties.
Uniqueness: trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid is unique due to its combination of a rigid cyclobutane ring and a boc-protected amino group. This combination provides both stability and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
VSQSBIHMGOYUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N |
Origin of Product |
United States |
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